Product packaging for 7-Chlorofuro[3,2-b]pyridine(Cat. No.:CAS No. 182691-75-4)

7-Chlorofuro[3,2-b]pyridine

Cat. No.: B181628
CAS No.: 182691-75-4
M. Wt: 153.56 g/mol
InChI Key: JVRFEXMVMBMREK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chlorofuro[3,2-b]pyridine (CAS 182691-75-4) is a high-purity fused heterocyclic compound of significant interest in advanced medicinal chemistry and organic synthesis. This compound features a core furo[3,2-b]pyridine structure, which is a privileged scaffold in drug discovery due to its wide range of pharmacological applications. Research into analogous furopyridine systems has demonstrated their potential as key structural motifs in developing bioactive molecules, including antibiotics, antiviral agents, anticancer therapies, and inhibitors of various enzymes and receptors . The presence of a chlorine atom at the 7-position makes this derivative a versatile synthetic intermediate, suitable for further functionalization via cross-coupling reactions, such as Suzuki coupling, and nucleophilic substitution, enabling the exploration of novel chemical space . The compound is supplied with a minimum purity of 98% and requires storage under an inert atmosphere at 2-8°C to ensure stability . It is offered in various quantities to support your research and development workflows. This compound is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClNO B181628 7-Chlorofuro[3,2-b]pyridine CAS No. 182691-75-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chlorofuro[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRFEXMVMBMREK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=COC2=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441650
Record name 7-Chloro-furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182691-75-4
Record name 7-Chloro-furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7 Chlorofuro 3,2 B Pyridine and Its Derivatives

De Novo Synthesis of the Furo[3,2-b]pyridine (B1253681) Core

The de novo synthesis, or the construction of the heterocyclic core from simpler, acyclic or monocyclic precursors, is a fundamental strategy. This approach offers flexibility in designing complex molecular architectures. Key methods involve forming the furan (B31954) ring onto a pre-existing pyridine (B92270) or vice versa.

A primary strategy for constructing the furo[3,2-b]pyridine system involves the cyclization of suitably functionalized pyridine derivatives. These reactions typically form the furan ring by creating a crucial C-O bond, often preceded by a C-C bond formation. The choice of acidic or basic conditions can significantly influence the reaction pathway and outcome. smolecule.com

Acid-catalyzed cyclization is a common method for forming fused heterocyclic systems. In the context of furo[3,2-b]pyridine synthesis, this often involves an intramolecular electrophilic substitution or a condensation reaction. A notable example is the Pictet-Spengler reaction, which can be adapted for the synthesis of related hydrogenated furopyridine systems. beilstein-journals.org This reaction typically involves the condensation of an amine with an aldehyde or ketone in an acidic medium, followed by cyclization. beilstein-journals.org For instance, the interaction between furanic amines and aldehydes under acidic conditions generates an iminium cation, which then undergoes cyclization to form the fused ring system. beilstein-journals.org Protic acids like sulfuric acid (H₂SO₄) or Lewis acids such as zinc chloride (ZnCl₂) are frequently employed to promote the fusion of the furan ring onto the pyridine core.

A generalized scheme for an acid-catalyzed Pictet-Spengler type cyclization is shown below:

Step 1: Condensation of a 2-(furan-2-yl)ethanamine derivative with an aldehyde.

Step 2: Acid-catalyzed intramolecular electrophilic attack of the furan ring onto the generated iminium ion.

Step 3: Subsequent aromatization (if applicable) to yield the furo[3,2-b]pyridine core.

Starting Material TypeAldehydeAcid CatalystProduct CoreRef
2-(Furan-2-yl)ethanamineAromatic AldehydesBrønsted AcidsTetrahydrofuro[3,2-c]pyridine beilstein-journals.org
2-Hydroxypyridine DerivativeN/A (Internal Cyclization)H₂SO₄, ZnCl₂Furo[2,3-b]pyridine (B1315467)

Base-mediated cyclizations offer an alternative and powerful route to the furo[3,2-b]pyridine core. These reactions often proceed via nucleophilic substitution mechanisms. A well-established method involves the reaction of a 2-halopyridine bearing a hydroxyl or potential hydroxyl group at the 3-position with a suitable carbon source. For example, the synthesis of ethyl-3-aminofuropyridine-2-carboxylates can be achieved from 1-halo-2-cyanopyridines using a base like cesium carbonate (Cs₂CO₃). ias.ac.in Another common approach is an intramolecular SNAr (Nucleophilic Aromatic Substitution) reaction, where an alkoxide generated from a hydroxyl group on a pyridine sidechain displaces a halogen on the pyridine ring. nih.gov This strategy is effective for building the fused furan ring. nih.gov

Researchers have developed an efficient K₂CO₃-catalyzed sequential reaction involving 1,4-addition, intramolecular cyclization, and aromatization to produce benzofuro[3,2-b]pyridines, a reaction principle that can be extended to the simpler furo[3,2-b]pyridine system. acs.org

Pyridine PrecursorReagentsBaseMechanismProductRef
1-Halo-2-cyanopyridineEthyl GlycolateCs₂CO₃Tandem Substitution/CyclizationEthyl-3-aminofuro[2,3-b]pyridine-2-carboxylate ias.ac.in
2,5-DichloronicotinateEthyl 2-hydroxyacetateSodium Hydride (NaH)SNAr / Intramolecular CyclizationFuro[2,3-b]pyridine derivative nih.gov
Aurone-derived 1-azadieneTrisubstituted allenoateK₂CO₃1,4-addition/Cyclization/AromatizationBenzofuro[3,2-b]pyridine acs.org

One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, represent a highly efficient and atom-economical approach. These methods are particularly valuable for constructing complex heterocyclic scaffolds like furo[3,2-b]pyridine.

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide catalyzed by palladium and copper complexes, is a cornerstone of modern organic synthesis. When applied to appropriately substituted pyridine precursors, it can be followed by an in-situ heteroannulation (cyclization) step to form the furo[3,2-b]pyridine ring system in a single pot. zhangqiaokeyan.com

This sequence typically starts with a 2-halo-3-hydroxypyridine which undergoes a Sonogashira coupling with a terminal alkyne. The resulting 2-alkynyl-3-hydroxypyridine intermediate then undergoes a copper-catalyzed 5-endo-dig cyclization to furnish the final furo[3,2-b]pyridine product. This one-pot process is efficient and allows for rapid access to a variety of 2-substituted furo[3,2-b]pyridines. zhangqiaokeyan.commolaid.com

Pyridine SubstrateAlkyne PartnerCatalystsKey StepsRef
2-Halo-3-hydroxypyridineTerminal AlkynePd complex, Cu(I) salt1. Sonogashira C-C coupling2. Intramolecular C-O cyclization zhangqiaokeyan.com
o-Iodoacetoxypyridine1-AlkynePd(II)1. Cross-coupling2. Electrophilic cyclization ias.ac.in

To enhance reaction rates and efficiency, ultrasound irradiation has been successfully employed in the synthesis of furo[3,2-b]pyridines. A convenient one-pot synthesis of 2-substituted furo[3,2-b]pyridines has been developed that utilizes a sequential palladium/copper-catalyzed C-C coupling followed by a C-O bond-forming cyclization, all assisted by ultrasound. researchgate.netnih.gov

This method involves the coupling of a 3-chloro-2-hydroxypyridine (B189369) with various terminal alkynes in the presence of a heterogeneous Pd/C catalyst, copper(I) iodide (CuI), triphenylphosphine (B44618) (PPh₃), and triethylamine (B128534) (Et₃N) in ethanol. researchgate.netnih.gov The use of ultrasound accelerates the reaction, leading to good yields of the desired products in shorter reaction times. This approach is noted for being environmentally benign and utilizing an inexpensive and reusable palladium catalyst. smolecule.comresearchgate.net

SubstrateReagentsCatalytic SystemConditionsProduct TypeRef
3-Chloro-2-hydroxypyridineTerminal Alkynes10% Pd/C, CuI, PPh₃, Et₃NEthanol, Ultrasound Irradiation2-Substituted furo[3,2-b]pyridines researchgate.netnih.gov

One-Pot Multicomponent Reactions

Sonogashira Coupling/Heteroannulation Sequences

Chlorination Strategies for the Furo[3,2-b]pyridine Scaffold

The introduction of a chlorine atom at the C-7 position of the furo[3,2-b]pyridine core is a crucial step that enables further diversification through cross-coupling chemistry. This is typically achieved either by direct chlorination of a suitable precursor like a furopyridone or through the activation of the pyridine ring via N-oxidation.

A primary method for the synthesis of 7-chlorofuro[3,2-b]pyridine involves the treatment of the corresponding furo[3,2-b]pyridin-7(4H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction effectively converts the pyridone tautomer into the aromatic 7-chloro derivative. This transformation is a standard procedure for converting heterocyclic ketones to their chloro analogues. For instance, the aromatization of furopyridones using phosphorus oxychloride is a known method to produce chloro-substituted furopyridines. thieme-connect.comresearchgate.net In a related system, 7-chlorothieno[3,2-b]pyridine (B1354074), which is structurally analogous to the target compound, is synthesized by chlorinating the corresponding thienopyridinone with POCl₃, sometimes in the presence of a catalyst like dimethylformamide (DMF). ysu.am This suggests that the direct chlorination of furo[3,2-b]pyridin-7(4H)-one with POCl₃ is a viable and regioselective route to obtain this compound.

An alternative and widely utilized strategy for functionalizing pyridine rings is through the corresponding N-oxide. The N-oxide group activates the pyridine ring, making it susceptible to nucleophilic attack. Treatment of furo[3,2-b]pyridine N-oxide with phosphorus oxychloride (POCl₃) has been shown to yield a mixture of chlorinated isomers. researchgate.netacs.org The reaction proceeds through the formation of a chlorophosphate intermediate at the N-oxide oxygen, which then facilitates the addition of a chloride ion to the pyridine ring. While this method can produce a mixture of products, including 2-, 3-, 5-, and 7-chloro derivatives, the 7-chloro isomer is among the compounds formed. researchgate.netacs.org The mechanism is well-established for pyridine N-oxides in general, where chlorination typically occurs at the positions alpha or gamma (C2 or C4) to the nitrogen atom. nih.govsmolecule.com In the furo[3,2-b]pyridine system, the C-7 position is analogous to the C-4 (gamma) position of pyridine, making it a favorable site for chlorination via this N-oxide route.

Regioselective Chlorination using Phosphorus Oxychloride

Advanced Functionalization and Derivatization Approaches

The chlorine atom at the C-7 position of this compound serves as a versatile "handle" for introducing a wide array of functional groups. This is primarily achieved through modern metal-mediated cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of the this compound scaffold. uwindsor.camdpi.com These reactions enable the introduction of aryl, heteroaryl, and alkenyl substituents, providing access to a diverse library of compounds for various applications. The reactivity of the C-Cl bond allows it to participate in several types of coupling reactions, including the Suzuki, Heck, and Sonogashira reactions, among others. nih.govmdpi.comgoogle.com For instance, research on the related furo[2,3-b]pyridine scaffold has demonstrated that chloro- and triflate-substituted derivatives can be selectively functionalized using different palladium catalyst systems, highlighting the modularity of these methods. mdpi.com

The Suzuki-Miyaura coupling is a widely employed method for the arylation of this compound. This reaction involves the palladium-catalyzed coupling of the chloro-substituted heterocycle with an organoboron reagent, typically a boronic acid or its ester, in the presence of a base. nih.gov This methodology has been successfully applied to various chloro-furopyridine and thienopyridine systems to create C-C bonds. wikipedia.orgapexmolecular.com For example, the coupling of 4-chlorofuro[3,2-c]pyridine (B1586628) with phenylboronic acid has been achieved using a Pd(PPh₃)₄ catalyst and sodium carbonate as the base. apexmolecular.com The versatility of the Suzuki reaction allows for the introduction of a broad range of substituted and unsubstituted aryl and heteroaryl groups at the C-7 position.

Table 1: Representative Conditions for Suzuki Coupling on Chloro-Furopyridine Scaffolds

CatalystLigandBaseSolventSubstrate ExampleProductReference
Pd(PPh₃)₄TriphenylphosphineNa₂CO₃1,2-Dimethoxyethane4-Chlorofuro[3,2-c]pyridine4-Phenylfuro[3,2-c]pyridine apexmolecular.com
Pd₂(dba)₃S-PhosK₃PO₄DioxaneAryl HalideAryl-Coupled Product
Pd(PPh₃)₄TriphenylphosphineCs₂CO₃Dioxane/H₂O5-Chloro-3-triflyl-furo[2,3-b]pyridine5-Chloro-3-aryl-furo[2,3-b]pyridine mdpi.com

The Mizoroki-Heck reaction provides a powerful route for the alkenylation of the furo[3,2-b]pyridine core by coupling this compound with an alkene. This palladium-catalyzed reaction typically involves an unsaturated halide, an alkene (like an acrylate (B77674) or styrene), a base (such as triethylamine or sodium acetate), and a palladium catalyst, often with a phosphine (B1218219) ligand. While specific examples detailing the Heck reaction on this compound are not prominent in the surveyed literature, the reaction is a standard method for C-C bond formation on related heterocyclic systems. For instance, intramolecular Heck reactions have been used to synthesize benzo acs.orguwindsor.cafuro[3,2-c]pyridines from precursor phenoxy pyridines. acs.org Furthermore, the Heck reaction is listed as a viable transformation for the related isomer, 5-chlorofuro[3,2-b]pyridine (B180585), indicating its applicability to this class of compounds. mdpi.com The reaction generally proceeds with high stereoselectivity to afford the trans-substituted alkene product.

Table 2: General Conditions for Mizoroki-Heck Reaction

CatalystLigand (if applicable)BaseAlkene PartnerGeneral ProductReference
Pd(OAc)₂PPh₃Et₃NStyrene7-Styrylfuro[3,2-b]pyridine
PdCl₂NoneK₂CO₃n-Butyl acrylate7-(n-Butyl-acrylyl)furo[3,2-b]pyridine
Pd/CNoneEt₃NSubstituted Acrylate7-Alkenylfuro[3,2-b]pyridine thieme-connect.com

Metal-Mediated Cross-Coupling Reactions at the Furo[3,2-b]pyridine Core

Hiyama Coupling for Alkynylation

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilanes and organic halides or pseudohalides. organic-chemistry.org This method has been applied to the alkynylation of chloro-substituted heterocyclic compounds. For the related compound, 7-chlorothieno[3,2-b]pyridine, a Hiyama coupling was successfully performed using 1-phenyl-2-trimethylsilylacetylene. mdpi.comsemanticscholar.org The optimal conditions involved a palladium catalyst system of Pd(CH₃CN)₂Cl₂/PPh₃ with cesium carbonate (Cs₂CO₃) as the base in eucalyptol (B1671775) as a solvent at 100°C for 48 hours. mdpi.comsemanticscholar.org This reaction demonstrates the feasibility of using Hiyama coupling for the alkynylation of similar chloro-substituted fused heterocycles.

Table 1: Hiyama Coupling Conditions for a Related Chloro-Substituted Heterocycle

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemperatureTimeReference
7-chlorothieno[3,2-b]pyridine1-phenyl-2-trimethylsilylacetylenePd(CH₃CN)₂Cl₂/PPh₃Cs₂CO₃Eucalyptol100°C48 h mdpi.comsemanticscholar.org
Direct Arylation at C-3 and C-7 Positions

Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the functionalization of heteroaromatic compounds. For 2-substituted furo[3,2-b]pyridines, a method has been developed for the selective functionalization at both the C-3 and C-7 positions. researchgate.net This approach highlights an unusual reactivity pattern resulting from the fusion of the pyridine and furan rings, leading to an unprecedented C-7H bond activation. The presence of pivalic acid as an additive is believed to facilitate a concerted metallation-deprotonation (CMD) pathway for both arylation events. researchgate.net

Oxidation and Reduction Strategies

Oxidation and reduction reactions are fundamental strategies in the synthesis and functionalization of the furo[3,2-b]pyridine scaffold, enabling the introduction of various substituents and the manipulation of the electronic properties of the heterocyclic system.

Oxidation

The primary oxidation strategy for the furo[3,2-b]pyridine core involves the formation of the N-oxide. The nitrogen atom in the pyridine ring can be oxidized to an N-oxide, which activates the pyridine ring for subsequent nucleophilic substitution and electrophilic reactions.

N-Oxidation: The parent compound, furo[3,2-b]pyridine, can be converted to furo[3,2-b]pyridine N-oxide. This transformation is a critical step, as the N-oxide is the direct precursor for introducing substituents at various positions, including the C7 position to form this compound. A common reagent for this oxidation is a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA). researchgate.net The N-oxide enhances the reactivity of the pyridine ring, facilitating reactions like chlorination and nitration. zendy.iosemanticscholar.org

Reduction

Reduction strategies are employed for various purposes, including the removal of activating or directing groups, and the conversion of functional groups into others, such as the transformation of nitro compounds into amines.

Deoxygenation of N-oxides: The N-oxide functional group, introduced via oxidation, can be removed to return to the furo[3,2-b]pyridine structure. This deoxygenation is a common reduction step after the N-oxide has been used to direct other substitutions. For instance, palladium-catalyzed synthesis can yield benzofuro[3,2-b]pyridine 1-oxides, which are readily deoxygenated to the corresponding benzofuro[3,2-b]pyridines in excellent yields. acs.org

Reduction of Nitro Groups: Following the nitration of the furo[3,2-b]pyridine N-oxide, the resulting nitro group can be reduced to an amino group. The reduction of nitrofurans to the corresponding aminofurans is a well-established synthetic transformation. acs.org This provides a pathway to amino-substituted furo[3,2-b]pyridine derivatives, which are valuable intermediates for further derivatization.

Reductive Dechlorination: The chlorine atom at the C7 position can be removed through reductive dechlorination. While not specifically documented for this compound, the analogous compound 7-chlorofuro[2,3-c]pyridine (B1590564) is reductively dechlorinated using zinc in acetic acid to yield the parent furo[2,3-c]pyridine. semanticscholar.org Similarly, chloro-derivatives of furo[3,2-c]pyridines can be reduced using hydrazine (B178648) hydrate (B1144303) with a palladium on carbon (Pd/C) catalyst. researchgate.net

Reaction TypeSubstrateReagents/ConditionsProductReference
N-OxidationFuro[3,2-b]pyridinem-Chloroperoxybenzoic acid (m-CPBA)Furo[3,2-b]pyridine N-oxide researchgate.net
DeoxygenationFuro[3,2-b]pyridine N-oxide-Furo[3,2-b]pyridine acs.org
Nitro Group Reduction2-Nitro-furo[3,2-b]pyridine N-oxideStandard reduction methods (e.g., catalytic hydrogenation)2-Amino-furo[3,2-b]pyridine N-oxide acs.org
Reductive Dechlorination (by analogy)7-Chlorofuro[2,3-c]pyridineZn / Acetic AcidFuro[2,3-c]pyridine semanticscholar.org

Nitration of the Furo[3,2-b]pyridine N-oxide

The nitration of furo[3,2-b]pyridine N-oxide is a key electrophilic substitution reaction for introducing a nitro group onto the heterocyclic core. This reaction proceeds with high regioselectivity due to the electronic influence of both the fused furan ring and the N-oxide group.

Research by Shiotani and Taniguchi demonstrated that the nitration of furo[3,2-b]pyridine N-oxide with a mixture of fuming nitric acid and sulfuric acid occurs selectively on the electron-rich furan ring rather than the electron-deficient pyridine ring. zendy.io The reaction yields 2-nitrofuro[3,2-b]pyridine N-oxide as the main product. zendy.iosemanticscholar.org This specific outcome highlights the directing effect of the heterocyclic system, where the furan ring is more susceptible to electrophilic attack than the N-oxidized pyridine ring under these conditions. The yield for this reaction has been reported as low. semanticscholar.org

This selective nitration provides a crucial intermediate, 2-nitrofuro[3,2-b]pyridine N-oxide, which can be used in further synthetic steps. For example, the nitro group can be subsequently reduced to an amine, providing a handle for the introduction of a wide variety of other functional groups.

Reaction TypeSubstrateReagents/ConditionsProductYieldReference
Electrophilic NitrationFuro[3,2-b]pyridine N-oxideFuming HNO₃ / H₂SO₄2-Nitro-furo[3,2-b]pyridine N-oxideLow zendy.iosemanticscholar.org

Reactivity and Reaction Mechanisms of 7 Chlorofuro 3,2 B Pyridine

Influence of Fused Ring System on Aromaticity and Reactivity

The fusion of a π-excessive furan (B31954) ring with a π-deficient pyridine (B92270) ring in 7-Chlorofuro[3,2-b]pyridine results in a unique electronic distribution that significantly influences its aromaticity and chemical reactivity. semanticscholar.org This bicyclic system, an analogue of quinoline (B57606), possesses altered aromatic stability compared to its constituent monocyclic rings. semanticscholar.org The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the chlorine substituent at the 7-position, coupled with the electron-donating character of the furan ring's oxygen atom, creates a complex electronic landscape. semanticscholar.org

Electrophilic Aromatic Substitution Patterns

The fused ring system of this compound dictates a specific pattern for electrophilic aromatic substitution. The furan ring is generally more susceptible to electrophilic attack than the pyridine ring due to its π-excessive nature. semanticscholar.org Reactions such as nitration and bromination have been shown to occur preferentially on the furan portion of the furopyridine scaffold. semanticscholar.org

For the parent furo[3,2-b]pyridine (B1253681) system, electrophilic substitution typically occurs at the 2- and 3-positions of the furan ring. semanticscholar.org The presence of the chlorine atom at the 7-position on the pyridine ring in this compound further deactivates the pyridine ring towards electrophilic attack, reinforcing the preference for substitution on the furan ring. However, specific reaction conditions and the nature of the electrophile can influence the regioselectivity.

Nucleophilic Aromatic Substitution Mechanistic Insights

The presence of a chlorine atom on the electron-deficient pyridine ring makes this compound a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org The SNAr mechanism is favored in aromatic systems that are activated by electron-withdrawing groups, such as the pyridine nitrogen and the chloro substituent itself. wikipedia.orgmasterorganicchemistry.com This type of reaction is particularly effective for substitutions on the pyridine ring of heterocyclic compounds. wikipedia.orgyoutube.com

The generally accepted mechanism for SNAr involves a two-step process:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom), leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org In this step, the aromaticity of the pyridine ring is temporarily disrupted as the attacked carbon changes from sp² to sp³ hybridization. libretexts.org The negative charge is delocalized across the ring and is stabilized by the electron-withdrawing nitrogen atom. wikipedia.orgyoutube.com

Elimination of the leaving group: The aromaticity is restored by the departure of the chloride ion, resulting in the substituted product. masterorganicchemistry.comlibretexts.org

This addition-elimination mechanism is distinct from SN1 and SN2 reactions. wikipedia.org The rate of SNAr reactions is influenced by the ability of the aromatic system to stabilize the intermediate Meisenheimer complex. In the case of this compound, the electron-withdrawing pyridine nitrogen plays a crucial role in stabilizing this intermediate, thereby facilitating the substitution. wikipedia.orgyoutube.com Studies on related chlorofuropyridine (B8585515) isomers have shown that nucleophilic substitution of the chlorine atom is a viable method for introducing various functional groups. For example, 7-chlorofuro[2,3-c]pyridine (B1590564) can undergo nucleophilic substitution with methoxyamine.

Palladium-Catalyzed Reaction Mechanisms

This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in constructing complex molecules. researchgate.net These reactions, including Hiyama, Sonogashira, and Suzuki-Miyaura couplings, proceed through a catalytic cycle that generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-chlorine bond, forming a palladium(II) intermediate. The reactivity of the C-Cl bond is a critical factor in this step.

Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organosilane in Hiyama coupling or a boronic acid in Suzuki coupling) is transferred to the palladium(II) complex, displacing the halide. semanticscholar.org

Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, which regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The efficiency and outcome of these reactions are highly dependent on the choice of catalyst, ligands, base, and solvent. semanticscholar.orgmdpi.com For instance, in Hiyama couplings of related 7-chlorothieno[3,2-b]pyridine (B1354074), a Pd(CH₃CN)₂Cl₂/PPh₃ catalyst system with Cs₂CO₃ as the base has been found to be effective. semanticscholar.orgmdpi.com Similarly, cyanation reactions on related chloroheterocycles have been optimized using a Pd₂(dba)₃/dppf catalyst system. semanticscholar.org The specific fused ring system of this compound influences its reactivity in these couplings; for example, it has been noted that 4-chlorofuro[3,2-c]pyridine (B1586628) exhibits lower reactivity in Sonogashira and Hiyama couplings compared to 7-chlorothieno[3,2-b]pyridine. semanticscholar.org

Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry, particularly through methods like Density Functional Theory (DFT) and reactive force field molecular dynamics (ReaxFF MD) simulations, provides powerful tools for understanding the intricate mechanisms of reactions involving complex heterocyclic systems like this compound. nih.govucl.ac.uk These computational approaches allow for the detailed examination of reaction pathways, transition states, and intermediates that may be difficult to observe experimentally. ucl.ac.uk

For palladium-catalyzed reactions, computational studies can elucidate the energetics of the catalytic cycle, including the barriers for oxidative addition, transmetalation, and reductive elimination. nih.gov For example, DFT calculations can help rationalize the site-selectivity in C-H activation reactions and the role of additives like bases and ligands in promoting specific reaction pathways. researchgate.netnih.gov Studies on related Pd-catalyzed lactonization reactions have revealed the importance of factors such as the strain of the forming ring and electrostatic interactions in determining the reaction's outcome. nih.gov

In the context of nucleophilic aromatic substitution, computational models can be used to calculate the stability of the Meisenheimer intermediate and the energy barriers for the addition and elimination steps, providing a quantitative understanding of the reaction's feasibility and kinetics. masterorganicchemistry.com By simulating the electronic structure and energy profiles, computational chemistry can predict the most likely reaction mechanisms and explain the observed reactivity patterns of this compound, guiding the design of more efficient synthetic protocols.

Advanced Spectroscopic Characterization and Computational Studies for Structural Elucidation of 7 Chlorofuro 3,2 B Pyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 7-chlorofuro[3,2-b]pyridine derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

Proton NMR (¹H NMR) is instrumental in identifying the substitution patterns and confirming the aromaticity of the furo[3,2-b]pyridine (B1253681) core. The chemical shifts (δ), measured in parts per million (ppm), and coupling constants (J), in Hertz (Hz), of the protons are characteristic of their position on the fused ring system.

For instance, in the ¹H NMR spectrum of 3-(bromomethyl)-7-chlorofuro[2,3-c]pyridine, recorded in deuterated chloroform (B151607) (CDCl₃), the pyridine (B92270) proton appears as a doublet at 8.45 ppm with a coupling constant of 5.2 Hz. vulcanchem.com The furan (B31954) proton resonates as a singlet at 7.89 ppm, while the bromomethyl protons (-CH₂Br) are observed as a singlet at 4.72 ppm. vulcanchem.com Another pyridine proton is seen as a doublet at 7.32 ppm, also with a coupling constant of 5.2 Hz. vulcanchem.com

Derivatization of the core structure leads to predictable changes in the ¹H NMR spectrum. For example, in 4-(piperidin-1-yl)furo[3,2-d]pyrimidine, the piperidine (B6355638) protons introduce multiplets in the upfield region (1.64–1.73 ppm and 3.94–3.98 ppm), while the furo-pyrimidine protons appear as doublets at 6.80 ppm and 7.68 ppm and a singlet at 8.41 ppm. mdpi.com

Interactive Data Table: ¹H NMR Data for this compound Derivatives

CompoundSolventChemical Shift (δ, ppm) and MultiplicityCoupling Constant (J, Hz)AssignmentReference
3-(Bromomethyl)-7-chlorofuro[2,3-c]pyridineCDCl₃8.45 (d)5.2Pyridine-H vulcanchem.com
7.89 (s)Furan-H vulcanchem.com
7.32 (d)5.2Pyridine-H vulcanchem.com
4.72 (s)CH₂Br vulcanchem.com
4-(Piperidin-1-yl)furo[3,2-d]pyrimidineCDCl₃8.41 (s)Pyrimidine-H mdpi.com
7.68 (d)2.2Furan-H mdpi.com
6.80 (d)2.2Furan-H mdpi.com
3.94-3.98 (m)Piperidine-H mdpi.com
1.64-1.73 (m)Piperidine-H mdpi.com
4-(Morpholinofuro[3,2-d]pyrimidine)CDCl₃8.46 (s)Pyrimidine-H mdpi.com
7.72 (d)2.2Furan-H mdpi.com
6.84 (d)2.2Furan-H mdpi.com
4.00-4.04 (m)Morpholine-H mdpi.com
3.81-3.85 (m)Morpholine-H mdpi.com

Note: The table above presents a selection of reported ¹H NMR data for illustrative purposes. For complete and detailed assignments, refer to the cited literature.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum.

In the case of 4-(piperidin-1-yl)furo[3,2-d]pyrimidine, the carbon signals are observed at δ 24.7, 26.0, 46.3, 107.8, 134.4, 147.1, 148.4, 151.0, and 153.4 ppm in CDCl₃. mdpi.com These signals correspond to the carbon atoms of the piperidine ring and the fused furo-pyrimidine system. mdpi.com Similarly, for 4-(morpholinofuro[3,2-d]pyrimidine), the carbon resonances appear at δ 45.5, 66.84, 107.96, 134.3, 147.6, 148.43, 151.5, and 153.3 ppm. mdpi.com

Interactive Data Table: ¹³C NMR Data for this compound Derivatives

CompoundSolventChemical Shift (δ, ppm)AssignmentReference
4-(Piperidin-1-yl)furo[3,2-d]pyrimidineCDCl₃153.4CH mdpi.com
151.0C mdpi.com
148.4C mdpi.com
147.1CH mdpi.com
134.4C mdpi.com
107.8CH mdpi.com
46.32xCH₂ mdpi.com
26.02xCH₂ mdpi.com
24.7CH₂ mdpi.com
4-(Morpholinofuro[3,2-d]pyrimidine)CDCl₃153.3CH mdpi.com
151.5C mdpi.com
148.43C mdpi.com
147.6CH mdpi.com
134.3C mdpi.com
107.96CH mdpi.com
66.842xCH₂ mdpi.com
45.52xCH₂ mdpi.com

Note: The table above provides an overview of ¹³C NMR data. Detailed assignments can be found in the referenced publications.

¹H NMR Spectroscopic Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the elemental composition of a compound. mdpi.com It also provides information about the structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. This is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions. For instance, the calculated mass for the protonated molecule of 4-(piperidin-1-yl)furo[3,2-d]pyrimidine ([M+H]⁺) is 204.1131, with the found value being 204.1135, confirming its elemental composition. mdpi.com Similarly, for 4-(morpholinofuro[3,2-d]pyrimidine), the calculated [M+H]⁺ is 206.0924, and the observed value is 206.0926. mdpi.com

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules in solution, often with minimal fragmentation. nih.gov This is particularly useful for confirming the molecular weight of the parent compound. In ESI-MS, the sample is introduced as a solution, and an electrical potential is applied to generate charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions that are then analyzed by the mass spectrometer. nih.gov This technique is frequently used in conjunction with liquid chromatography (LC-MS) to analyze complex mixtures and reaction products. google.com For example, the analysis of 4-chlorofuro[3,2-c]pyridine-3-carboxylic acid by ESI-MS shows a protonated molecular ion peak [M+H]⁺ at m/z 198.0 and 200.0, corresponding to the two chlorine isotopes. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound. For a related compound, 3-(bromomethyl)-7-chlorofuro[2,3-c]pyridine, the IR spectrum shows a characteristic absorption for the aromatic C-H stretch at 3056 cm⁻¹. vulcanchem.com The C=C stretching vibration of the aromatic rings is observed at 1580 cm⁻¹, and the C-Br stretch appears at 670 cm⁻¹. vulcanchem.com For vulcanchem.combenzofuro[3,2-c]pyridine, characteristic IR bands are observed at 1589, 1561, 1457, and 1428 cm⁻¹. researchgate.net

X-ray Crystallography for Bond Angles and Crystal Packing

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional structure of molecules in their crystalline state. For derivatives of the furo[3,2-b]pyridine scaffold, this technique provides invaluable data on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice, known as crystal packing.

Detailed crystallographic studies on analogous and derivative structures reveal critical structural parameters. For instance, the C–Cl bond length in related chlorinated heterocyclic systems is typically found to be around 1.73 Å. The furopyridine core generally adopts a nearly planar conformation. vulcanchem.com Analysis of crystal structures, such as those for substituted furopyridine complexes or related heterocyclic systems, provides a template for understanding how this compound derivatives might arrange themselves in a solid state. researchgate.netresearchgate.net These arrangements are stabilized by a network of intermolecular forces, including hydrogen bonds and π–π stacking interactions, which dictate the material's bulk properties. researchgate.net

For example, a study on (Z)-1-(3-fluorobenzyl)-5-((3-fluorobenzylimino)(2-hydroxy-4-methoxyphenyl)methyl)pyridin-2(1H)-one, a complex pyridine derivative, provided precise unit cell dimensions and bond angles, demonstrating the power of X-ray analysis to resolve complex molecular architectures. researchgate.net While a specific crystal structure for the parent this compound is not detailed in the provided literature, data from closely related compounds, such as those in the table below, are used to infer its structural characteristics.

Compound TypeCrystal SystemSpace GroupKey Parameters (Example)Reference
Substituted Pyridin-2(1H)-oneTriclinicP-1a = 9.951 Å, b = 10.059 Å, c = 12.927 Å researchgate.net
Triazolo-furo-pyridine DerivativeMonoclinicP21/cData collected with Mo Kα (λ= 0.71073 Å) acs.org
Furo[3,4-c]pyran DerivativeMonoclinicP21/nβ = 111.533° researchgate.net
Related Chlorinated HeterocycleNot SpecifiedNot SpecifiedC–Cl bond length: ~1.73 Å

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a powerful complement to experimental techniques, offering deep insights into the structural, electronic, and reactive properties of molecules like this compound. These in silico methods allow for the prediction of molecular behavior and properties that can be difficult or time-consuming to measure experimentally. chemrxiv.orgresearchgate.net

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. aps.org For this compound derivatives, DFT calculations are employed to map electron density distributions, which helps in identifying the molecule's electronic properties. vulcanchem.com

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. DFT calculations for the related 3-chloro-furo[3,4-b]pyridine-5,7-dione (B6326140) suggest that electron-withdrawing groups create regions of high electron density at specific atoms, such as the pyridine nitrogen and furan oxygen, which in turn influences reactivity. vulcanchem.com These computational models can predict how modifications to the core structure will alter the electronic landscape, guiding the synthesis of derivatives with desired characteristics.

Predicted PropertySignificanceMethod of CalculationReference
HOMO-LUMO GapIndicates chemical reactivity and kinetic stability.DFT
Electron Density DistributionIdentifies electron-rich and electron-poor regions, predicting sites for electrophilic/nucleophilic attack.DFT vulcanchem.com
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and predicts sites for intermolecular interactions.DFT

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of a molecule with its physicochemical properties. chemrxiv.orgresearchgate.net These models establish mathematical relationships between computed chemical descriptors (e.g., topological, electronic, steric) and experimentally measured properties. researchgate.netrsc.org For the this compound scaffold, QSPR can be used to predict properties like solubility, boiling point, or even biological activity based on a dataset of related compounds. nih.gov By analyzing a series of derivatives, a predictive model can be built to forecast the properties of novel, unsynthesized analogues, thereby accelerating the discovery process by prioritizing the synthesis of compounds with the most promising profiles. rsc.orgnih.gov

Computational modeling is instrumental in predicting the most likely sites of chemical reactivity on the this compound molecule. As indicated by DFT calculations on analogous systems, the distribution of electron density across the molecule highlights specific atoms as being susceptible to either electrophilic or nucleophilic attack. vulcanchem.com For example, the electron-donating effect of a substituent can activate certain positions on the pyridine ring for electrophilic substitution.

Furthermore, computational methods are used to determine the most stable three-dimensional shapes, or conformations, of the molecule. By calculating the potential energy associated with different arrangements of atoms, researchers can identify the lowest energy (most stable) conformation. This is critical for understanding how the molecule will interact with biological targets, as its shape governs its ability to fit into a binding site.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, such as an enzyme or protein. This method is central to structure-based drug design. In a hypothetical docking study of a this compound derivative with the enzyme Sirtuin 1 (SIRT1), a key regulator of cellular processes, the analysis would predict the binding mode and estimate the binding affinity.

The docking simulation places the ligand into the active site of SIRT1 and calculates a score based on the intermolecular interactions formed. nih.gov Key interactions typically include:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand and protein residues.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and receptor.

π–π Stacking: Interactions between the aromatic rings of the furopyridine core and aromatic residues in the binding site (e.g., Phenylalanine, Tyrosine).

Halogen Bonds: The chlorine atom at the 7-position could potentially form stabilizing halogen bonds with electron-donating atoms in the active site.

The results of such an analysis, summarized in the table below, would provide a structural hypothesis for the molecule's mechanism of action, guiding further optimization to enhance potency and selectivity. nih.gov

Interaction TypePotential Interacting SIRT1 Residue (Hypothetical)Ligand Moiety Involved
Hydrogen BondAspartic Acid, SerinePyridine Nitrogen, Furan Oxygen
Hydrophobic InteractionIsoleucine, Valine, LeucineFused Furan and Pyridine Rings
π–π StackingPhenylalanine, TyrosineFuropyridine Aromatic System
Halogen BondCarbonyl Oxygen of BackboneChlorine at C7-position

Applications in Medicinal Chemistry and Chemical Biology

Kinase Inhibitors

AKT Inhibition

While direct studies focusing solely on 7-chlorofuro[3,2-b]pyridine as an AKT inhibitor are not extensively detailed in the provided results, the broader class of furo[2,3-b]pyridine (B1315467) derivatives has been recognized for its potential as Akt kinase inhibitors. nih.gov This suggests that the furopyridine core, which includes the this compound structure, serves as a valuable starting point for designing molecules that can target the AKT signaling pathway, a critical regulator of cell survival and proliferation often dysregulated in cancer.

Modulators of Signaling Pathways

Derivatives of this compound have been identified as potent modulators of several key signaling pathways, demonstrating the versatility of this chemical scaffold in medicinal chemistry.

The furo[3,2-b]pyridine (B1253681) scaffold is a recognized platform for developing modulators of the Hedgehog (Hh) signaling pathway. researchgate.net The Hh pathway is crucial during embryonic development and its aberrant activation is linked to various cancers. nih.gov

In the canonical Hh pathway, the binding of a Hedgehog ligand to its receptor, Patched (Ptch), alleviates the inhibition of Smoothened (Smo), a seven-transmembrane protein. nih.govstanford.edu This allows Smo to activate the Gli family of zinc-finger transcription factors, which then translocate to the nucleus to regulate target gene expression. nih.gov Research has shown that certain 3,5,7-trisubstituted furo[3,2-b]pyridines can act as sub-micromolar modulators of this pathway. researchgate.net

A notable example of a pyridyl pyrimidine-based Hh pathway inhibitor, B31 , demonstrated competitive binding with cyclopamine (B1684311) to the Smo protein. nih.gov Molecular simulations indicated that B31 interacts with Smo through a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov This compound effectively suppressed the expression of Gli1, a key downstream effector of the Hh pathway, at both transcriptional and translational levels, leading to the inhibition of pancreatic cancer cell proliferation and migration, and induction of apoptosis. nih.gov

Table 1: Hedgehog Signaling Pathway Modulators Based on Furopyridine Scaffolds

Compound/Series Target Mechanism of Action Observed Effects
3,5,7-trisubstituted furo[3,2-b]pyridines Hedgehog Signaling Pathway Modulation of the pathway Sub-micromolar modulation

The this compound scaffold has contributed to the development of inhibitors targeting the Bone Morphogenetic Protein (BMP) signaling pathway. BMPs, members of the transforming growth factor-beta (TGF-β) superfamily, regulate a wide range of cellular processes, and their dysregulation is implicated in various diseases. nih.gov

The BMP signaling cascade is initiated when a BMP ligand binds to a complex of type I and type II serine/threonine kinase receptors. mdpi.com This leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. mdpi.comhaematologica.org These activated R-SMADs then form a complex with the common-partner SMAD4 and translocate to the nucleus to regulate the transcription of target genes. mdpi.com

Small molecule inhibitors of BMP type I receptors, such as ALK2 (ACVR1), are of significant interest for treating conditions like fibrodysplasia ossificans progressiva (FOP). nih.gov While dorsomorphin (B1670891) and its derivatives have been the primary chemotype for BMP inhibition, a highly selective 2-aminopyridine-based inhibitor, K02288 , has emerged as a new chemical series. nih.gov K02288 demonstrates potent in vitro activity against ALK2, comparable to the established inhibitor LDN-193189. nih.gov It specifically inhibits the BMP-induced SMAD pathway without affecting TGF-β signaling. nih.gov The efficacy of such inhibitors has been demonstrated in various disease models, including those for chronic anemia and cancer. nih.govhaematologica.org For instance, the oral administration of the BMP type I receptor inhibitor LDN-193189 was shown to prevent the development of anemia of inflammation in animal models by reducing hepcidin (B1576463) gene expression. haematologica.org

Table 2: Key Small Molecule Inhibitors of the BMP Signaling Pathway

Inhibitor Target Key Features
K02288 ALK2 (ACVR1) Highly selective 2-aminopyridine-based inhibitor; potent in vitro activity.

Research has indicated that derivatives of furo[3,2-b]pyridine are effective inhibitors of the protease-activated receptor-2 (PAR-2) signaling pathway in vitro. The inhibition of PAR-2-mediated signaling by these compounds suggests their potential in reducing inflammatory responses and managing pain in various clinical settings.

The this compound core is a crucial building block in the synthesis of novel inhibitors of Plasmodium phosphatidylinositol 4-kinase (PI4K), a key target for the development of new antimalarial drugs. nih.govmalariaworld.orgpatentorder.com Malaria remains a significant global health issue, and the emergence of drug-resistant parasite strains necessitates the discovery of new therapeutic agents. malariaworld.orgacs.org

Plasmodium kinases, including the lipid kinase PI4K, are involved in essential signaling pathways throughout the parasite's lifecycle. nih.govmalariaworld.org PI4K catalyzes the conversion of phosphatidylinositol (PI) to phosphatidylinositol-4-phosphate (B1241899) (PI4P), a vital process for the parasite. nih.govmalariaworld.org Therefore, inhibiting Plasmodium PI4K presents a promising strategy for treating malaria. nih.govmalariaworld.org

A series of novel furopyridine and furopyrimidine compounds have been developed as selective PI4K inhibitors. nih.govmalariaworld.orgpatentorder.com These compounds have shown the ability to significantly reduce the growth of Plasmodium falciparum, the deadliest malaria parasite. malariaworld.orgpatentorder.com The pyridyl-furan series of compounds, for example, demonstrated potent, low nanomolar activity against the blood stage of the parasite. acs.org Resistance studies have suggested that the target of this series is indeed the parasite's PI4KIIIB enzyme. acs.org Inhibition of this enzyme has been shown to block multiple stages of the parasite's life cycle, including protein secretion and export. acs.org

Table 3: Furopyridine-Based Inhibitors of Plasmodium PI4K

Compound Series Target Mechanism of Action Therapeutic Potential
Furopyridine and Furopyrimidine derivatives Plasmodium PI4K nih.govmalariaworld.orgpatentorder.com Inhibition of PI4K, leading to reduced parasite growth. patentorder.com Treatment of malaria and potentially other viral infections. nih.govmalariaworld.org

PAR-2 Signaling Pathway Inhibition

Neuroactive Compounds

The furo[3,2-b]pyridine scaffold has also been utilized in the synthesis of neuroactive compounds. google.com While the specific mechanisms and applications are diverse, the structural motif is present in molecules designed to interact with the central nervous system. For example, derivatives of furo[3,2-b]pyridine have been investigated as inhibitors of cdc-like kinases (CLKs), which are involved in various cellular processes, including those relevant to neurological function. researchgate.net The versatility of this scaffold allows for modifications that can lead to compounds with potential therapeutic applications in neuroscience.

Metabotropic Glutamate (B1630785) Receptors (mGlu) Modulators

While the broader class of fused thieno- and furopyridines has been investigated for activity at metabotropic glutamate (mGlu) receptors, specific data for this compound derivatives is not extensively detailed in the available literature. For instance, research has been conducted on the closely related sulfur analogue, 7-chlorothieno[3,2-b]pyridine (B1354074), whose derivatives have shown potential as positive allosteric modulators for the mGlu5 receptor, a target for various neurological conditions. However, direct evidence linking this compound to mGlu receptor modulation remains an area for future investigation. The mGlu receptors, particularly group III members like mGlu7, are highly conserved and widely distributed in the brain, playing a crucial role in modulating neuronal excitation and long-term potentiation. mdpi.comresearchgate.netnih.gov Their function makes them a compelling target for cognitive disorders, suggesting that exploration of the furo[3,2-b]pyridine scaffold in this context could be a worthwhile endeavor. mdpi.comresearchgate.net

Dopamine (B1211576) D2/D3 Receptor Agonism

The development of ligands for dopamine receptors is a cornerstone of neuropharmacology, particularly for treating conditions like Parkinson's disease and schizophrenia. mdpi.com The D2 and D3 receptor subtypes are primary targets for both agonists and antagonists. mdpi.com While various heterocyclic systems are explored for this purpose, research specifically identifying this compound derivatives as D2/D3 receptor agonists is not prominently featured in published studies. Investigations into related isomers, such as furo[3,2-c]pyridine (B1313802), have been more common in the pursuit of novel antipsychotic agents and dopamine receptor ligands. ucsd.eduacs.org

Serotonin (B10506) 5-HT1A Receptor Agonism

The serotonin 5-HT1A receptor is a key target for anxiolytic and antidepressant medications. nih.gov The development of agonists for this receptor is an active area of research. However, studies involving the furo[3,2-b]pyridine scaffold in this context have focused on achieving selectivity for other serotonin receptor subtypes.

In the search for new treatments for acute migraine, researchers have investigated furo[3,2-b]pyridine derivatives as bioisosteres of indole-based 5-HT1F receptor agonists. researchgate.netnih.gov The goal of these studies was to develop potent and selective 5-HT1F agonists, meaning the compounds should have high affinity for the 5-HT1F receptor while having low affinity for other subtypes, including the 5-HT1A receptor, to avoid potential side effects. researchgate.net This research led to the identification of compounds like 4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]-benzamide, which was found to be a potent and selective 5-HT1F agonist. researchgate.netnih.gov Therefore, this line of research demonstrates the utility of the furo[3,2-b]pyridine core in creating receptor-selective compounds, but it does not support its use for developing 5-HT1A agonists.

Antimicrobial Properties

The furo[3,2-b]pyridine nucleus is recognized for its potential in the development of antimicrobial agents. cymitquimica.com The scaffold's structural similarity to naturally occurring bioactive molecules makes it a promising candidate for discovering new drugs to combat resistant pathogens.

Derivatives of the furo[3,2-b]pyridine scaffold have been synthesized and evaluated for their antibacterial properties. One study explored complex derivatives, specifically novel naphtho[2,1-b]furo[3,2-b]pyridines, and screened them for antimicrobial activity. researchgate.net While this research confirms the potential of the core structure, more direct studies on simpler derivatives of this compound are needed to fully elucidate the structure-activity relationship for antibacterial effects. researchgate.net General studies on furopyridines have also noted their potential as antibacterial agents. researchgate.net

The antifungal potential of the furo[3,2-b]pyridine scaffold has been noted in broader studies of complex heterocyclic systems. For example, synthesized naphtho[2,1-b]furo[3,2-b]pyridine derivatives were evaluated for general antimicrobial activity, which includes antifungal screening. researchgate.net Similarly, large, angular heteroannulated systems built upon a furo[3,2-g]chromene core, which incorporates a furan (B31954) ring fused in a similar manner, have shown excellent antifungal activity. bohrium.com These findings suggest that the furo-pyridine framework is a promising structural motif for the development of new antifungal agents.

Fused heterocyclic systems containing a furopyridine core have shown promise as antiviral agents. mdpi.com Research into furo[2,3-d]pyrimidine (B11772683) derivatives, which share the fused furan-heterocycle motif, has led to the discovery of compounds with broad-spectrum antiviral activity, particularly against the varicella-zoster virus (VZV). nih.gov Some of these compounds were more potent than the reference drug acyclovir (B1169) against certain virus strains. nih.gov While this activity is not reported for the specific this compound isomer, it highlights the potential of the general furopyridine scaffold in antiviral drug discovery. mdpi.comamanote.com

Anti-tuberculosis Activity

While direct studies on the anti-tuberculosis activity of this compound are not prominent in the available literature, the broader class of furopyridine derivatives has been investigated for its potential against Mycobacterium tuberculosis. For instance, a series of furo[2,3-b]pyridine derivatives have been reported to show activity against multidrug-resistant Mycobacterium tuberculosis. nih.gov The general synthetic interest in pyridine (B92270) derivatives for their antimycobacterial properties suggests that the this compound scaffold could be a valuable starting point for the development of new anti-tuberculosis agents. researchgate.net The design of novel compounds often involves the hybridization of different pharmacophores, and the furo[3,2-b]pyridine core could be functionalized to target specific enzymes or pathways essential for the survival of M. tuberculosis. researchgate.netnih.gov

Anti-inflammatory Activity

The furo[3,2-b]pyridine scaffold is a recognized pharmacophore in the design of anti-inflammatory agents. Derivatives of this heterocyclic system have been shown to exhibit anti-inflammatory effects through various mechanisms. For instance, compounds derived from the related 7-methoxyfuro[2,3-c]pyridine (B38637) have demonstrated potent inhibition of phosphodiesterase type 4 (PDE4), an enzyme involved in inflammatory pathways. Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn results in anti-inflammatory responses. Furthermore, other pyridine derivatives have been noted for their anti-inflammatory properties, suggesting the potential of the this compound core in this therapeutic area. researchgate.netresearchgate.net

Anticancer Properties and Anti-tumor Agents

The this compound scaffold is a significant building block in the synthesis of novel anticancer agents. Its derivatives have been explored for their ability to inhibit cancer cell growth, block angiogenesis, and induce apoptosis.

Derivatives of this compound have been investigated as inhibitors of various protein kinases that play a crucial role in cell cycle progression and proliferation. The furo[3,2-b]pyridine core is considered a "privileged scaffold" in medicinal chemistry, and its derivatives have been developed as potent and selective kinase inhibitors. researchgate.net For example, compounds synthesized from derivatives of 5-chlorofuro[3,2-b]pyridine (B180585) have shown inhibitory activity against cdc-like kinases (CLKs) and HIPK, which are involved in cellular processes critical for cancer development. smolecule.com A patent has also described the synthesis of compounds from methyl 2-(5-chlorofuro[3,2-b]pyridin-3-yl)acetate that act as c-Met inhibitors, which are useful in treating proliferative diseases like cancer. google.com

Table 1: Examples of Furo[3,2-b]pyridine Derivatives and their Anticancer Activity

Derivative ClassTargetTherapeutic PotentialReference
3,5-disubstituted furo[3,2-b]pyridinescdc-like kinases (CLKs)Inhibition of cancer cell proliferation researchgate.net
5-chlorofuro[3,2-b]pyridine derivativesc-MetTreatment of HGF-mediated disorders and cancer google.com
Furo[3,2-c]pyridin-4-amine derivativesBromodomain and Extra Terminal (BET) proteinsInduction of cell cycle arrest and apoptosis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The vascular endothelial growth factor (VEGF) and its receptors are key regulators of this process. google.com Derivatives of the related compound 7-chlorothieno[3,2-b]pyridine have been shown to exhibit antiangiogenic activity by inhibiting VEGFR-2. While direct evidence for this compound is limited, the development of vascular disrupting agents (VDAs) targeting the colchicine (B1669291) binding site on tubulin has included fused heterocyclic pyrimidines, indicating the potential of this scaffold in antiangiogenic therapy. nih.gov

The induction of apoptosis, or programmed cell death, is a key strategy in cancer therapy. Furo[3,2-c]pyridin-4-amine, a related compound, has been shown to induce apoptosis in cancer cells by inhibiting Bromodomain and Extra Terminal (BET) proteins. While specific studies on this compound are not detailed, derivatives of similar heterocyclic systems have demonstrated the ability to induce apoptosis in cancer cells, suggesting a potential avenue of investigation for compounds derived from this scaffold. smolecule.com

Antiangiogenic Activity

Use as Chemical Probes for Biological Investigations

Chemical probes are essential tools for studying the function of proteins and biological pathways. The furo[3,2-b]pyridine scaffold has proven to be valuable in the development of selective chemical probes for kinases. For example, a derivative of furo[3,2-b]pyridine, MU1700, has been identified as a highly selective inhibitor of Activin Receptor-Like Kinases 1 and 2 (ALK1 and ALK2), which are involved in BMP signaling. nih.govacs.org The development of such probes often starts from a versatile intermediate that allows for modular synthesis, a role that this compound and its isomers can fulfill. nih.gov Another example is the development of SGC-CAMKK2-1, a chemical probe for CAMKK2, which utilized a furo[2,3-b]pyridine core to improve selectivity over the more common pyrrolo[2,3-b]pyridine scaffold. nih.gov The furo[3,2-b]pyridine motif has also been used to create highly selective inhibitors of cdc-like kinases (CLKs), further highlighting its importance in the generation of chemical probes for kinase research. researchgate.net

Applications in Materials Science and Organic Electronics

Development of Novel Materials with Electronic Properties

There is no direct evidence in the reviewed literature of 7-Chlorofuro[3,2-b]pyridine being used to develop novel materials with specific electronic properties. Research on related isomers, such as 7-chlorothieno[3,2-b]pyridine (B1354074), has shown potential in the creation of conductive polymers, but similar studies on the furo[3,2-b]pyridine (B1253681) counterpart are not apparent. The reactivity of the chlorine atom at the 7-position suggests its potential as a handle for further functionalization through cross-coupling reactions, a common strategy for building larger conjugated systems necessary for electronic materials. However, specific examples of this for this compound are not detailed in existing research.

Development of Novel Materials with Optical Properties

Similarly, dedicated research on the optical properties of materials derived directly from this compound is not available in the public domain. The inherent photophysical properties of the furopyridine core suggest that its derivatives could be fluorescent or phosphorescent, making them candidates for optical applications. For instance, iridium complexes based on the isomeric furo[3,2-c]pyridine (B1313802) scaffold have been investigated for their emissive properties. This indicates the potential of the general furopyridine structure in this field, though it has not been specifically reported for the 7-chloro[3,2-b] isomer.

Precursors for Organic Light-Emitting Diodes (OLEDs)

A direct link between this compound and its use as a precursor for OLEDs is not found in the available scientific literature. While related heterocyclic structures are often employed as building blocks for host materials or emitters in OLED devices, the specific contribution of this compound has not been a subject of published research.

Precursors for Organic Solar Cells

There is no documented use of this compound as a precursor for the synthesis of donor or acceptor materials in organic solar cells. The development of materials for organic photovoltaics often involves the creation of complex molecular architectures to optimize light absorption and charge transport, and while furopyridine derivatives could theoretically be incorporated into such structures, there are no specific reports of this compound being used for this purpose.

Industrial Applications and Process Chemistry

Intermediate in Synthesis of Complex Organic Molecules

The primary industrial application of 7-Chlorofuro[3,2-b]pyridine is as a versatile intermediate for the synthesis of more complex, polyfunctional organic molecules. The chlorine atom at the 7-position serves as a "handle" for modification, primarily through metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of various substituents, leading to the creation of diverse molecular scaffolds.

Research into related chloro-substituted heterocyclic compounds demonstrates the potential applications for this scaffold. For instance, the analogous compound 7-Chlorothieno[3,2-b]pyridine (B1354074) is a crucial intermediate in the synthesis of pharmaceutical compounds, including potential treatments for neurological disorders that target metabotropic glutamate (B1630785) receptors (mGlu). Derivatives of this thieno-pyridine scaffold are also used to synthesize kinase inhibitors and other functionalized heterocycles. Similarly, other isomers, such as 5-Chlorofuro[3,2-b]pyridine (B180585), are utilized as building blocks for developing novel kinase inhibitors. smolecule.com These applications underscore the importance of the chlorofuropyridine (B8585515) core in medicinal chemistry. The reactivity of the chloro-substituent enables its participation in a variety of powerful bond-forming reactions.

Table 1: Common Cross-Coupling Reactions for Chloro-Substituted Furopyridine and Thienopyridine Scaffolds

Reaction Type Description Application Example Citations
Suzuki-Miyaura Coupling A palladium-catalyzed reaction that couples an organoboron compound with an organic halide. Used to form carbon-carbon bonds, enabling the synthesis of diverse heterocyclic compounds from chloro-precursors. smolecule.com smolecule.comvulcanchem.com
Sonogashira Coupling A palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. Employed to introduce alkynyl groups, a common moiety in bioactive molecules. The reactivity of chlorofuropyridines can be lower than their thienopyridine counterparts.
Heck Reaction A palladium-catalyzed reaction of an unsaturated halide with an alkene. Allows for the attachment of alkene substituents to the heterocyclic core. smolecule.com smolecule.com
Buchwald-Hartwig Amination A palladium-catalyzed reaction for forming carbon-nitrogen bonds. Enables the synthesis of amino-substituted derivatives from the chloro-intermediate. smolecule.com smolecule.com
Hiyama Coupling A palladium-catalyzed cross-coupling of organosilanes with organic halides. Used for C-C bond formation; yields can be lower with furo[3,2-c]pyridine (B1313802) scaffolds compared to thieno-analogues due to electronic differences. mdpi.com mdpi.com

Large-Scale Production Optimization

The transition from laboratory-scale synthesis to large-scale industrial production of a chemical intermediate like this compound necessitates significant process optimization. The goals are to maximize yield, ensure high purity, improve safety, reduce waste, and lower costs. Modern process chemistry for heterocyclic compounds increasingly relies on advanced manufacturing technologies. numberanalytics.commdpi.com

Flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, offering substantial advantages over traditional batch processing. numberanalytics.commdpi.com In a continuous flow system, reagents are pumped through a network of tubes and reactors where the chemical transformations occur. cam.ac.uk This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, which is often difficult to achieve in large batch reactors. mdpi.com

The benefits of using flow chemistry for producing heterocyclic intermediates include:

Enhanced Safety: Hazardous reactions or unstable intermediates can be managed more safely as only small volumes are reacting at any given time. cam.ac.uk

Improved Efficiency and Yield: Precise control over reaction conditions often leads to higher yields and fewer byproducts. durham.ac.uk

Scalability: Scaling up production involves running the system for a longer duration rather than redesigning large-scale batch reactors. mdpi.com

Automation: Flow systems are readily automated, allowing for reproducible, 24/7 operation with minimal manual intervention. durham.ac.uk

Automation is a key component of modern chemical production and drug discovery. numberanalytics.comnih.gov Automated synthesis platforms, often integrated with flow reactors or solid-support systems, enable the high-throughput synthesis of large libraries of related compounds. nih.govacs.org For an intermediate like this compound, an automated platform could be programmed to react it with an array of different building blocks (e.g., various boronic acids in a Suzuki coupling), rapidly generating a diverse set of derivatives for biological screening. acs.org This accelerates the drug discovery process by compressing the timeline for identifying promising lead compounds. durham.ac.uk These automated systems can perform the entire workflow, from reagent preparation and reaction execution to workup and purification. chemrxiv.org

Strict quality control (QC) is essential in the production of any chemical intermediate, especially those intended for pharmaceutical synthesis. The goal of QC is to ensure that each batch of this compound meets predefined specifications for identity, purity, and consistency. The primary analytical techniques used are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of a compound and quantifying impurities. arlok.comsolubilityofthings.com By separating the components of a mixture, it can detect and measure even trace amounts of starting materials, byproducts, or degradation products. solubilityofthings.com Stability studies, which assess how a compound's quality changes over time under various conditions, also rely heavily on HPLC. solubilityofthings.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for confirming the chemical structure and identity of a synthesized compound. oxinst.com It provides detailed information about the molecular framework, ensuring the correct isomer has been produced. Quantitative NMR (qNMR) can also be used as an alternative or complementary method to HPLC for determining the amount of a compound in a sample. mdpi.com

Combining these techniques provides a comprehensive quality assessment, ensuring the reliability and reproducibility of the final product. specificpolymers.com

Table 2: Quality Control Parameters and Methods for this compound

Parameter Method(s) Purpose Typical Specification Citations
Identity NMR Spectroscopy Confirms the molecular structure is correct. Spectrum conforms to the reference standard for this compound. oxinst.com
Purity HPLC (UV detection) Quantifies the percentage of the desired compound and detects impurities. ≥97% arlok.comsolubilityofthings.com
Physical Form Visual Inspection Confirms the physical state of the material. Solid
Storage - Defines conditions to prevent degradation. Refrigerator (2-8°C)

Future Research Directions

Exploration of Underexplored Derivatives and Analogs

Future research will likely focus on the synthesis and evaluation of novel derivatives of 7-Chlorofuro[3,2-b]pyridine. The parent furo[3,2-b]pyridine (B1253681) scaffold has been identified as a promising starting point for developing highly selective kinase inhibitors. researchgate.net The introduction of diverse substituents at various positions on the furo[3,2-b]pyridine framework can lead to compounds with enhanced biological activity or improved solubility. evitachem.com

For instance, creating analogs by replacing the naphthalene (B1677914) unit of the tuberculosis drug bedaquiline (B32110) with furo[3,2-b]pyridine has been explored to create compounds with different lipophilicity and activity profiles. nih.gov Further exploration could involve:

Bioisosteric Replacement: Systematically replacing the chlorine atom with other halogens (F, Br, I) or functional groups like cyano or trifluoromethyl to modulate electronic properties and binding interactions.

Positional Isomers: Investigating isomers, such as moving the chloro group to other positions on the pyridine (B92270) ring, to understand its impact on activity and selectivity.

Diverse Substitutions: Introducing a wider range of chemical moieties, including various (hetero)aryl groups, amines, and complex side chains at other positions (e.g., C2, C3, C5) to expand the chemical space and discover new biological targets. researchgate.netmuni.cz

Optimization of Synthetic Pathways for Scalability and Sustainability

The development of efficient, scalable, and sustainable synthetic routes is crucial for the broader application of this compound and its derivatives. Current syntheses often rely on metal-mediated couplings, such as using palladium catalysts. researchgate.netgoogle.com Future research should aim to:

Improve Yields and Purity: Optimize reaction conditions, including temperature, solvents (like dichloromethane (B109758) or ethanol), and catalysts, to increase typical yields, which currently range from 60% to 90%. evitachem.com

Green Chemistry Approaches: Develop synthetic methods that use milder conditions and avoid the need for metal catalysts, thereby enhancing the sustainability of the process. smolecule.com

Streamline Multi-step Syntheses: Design more convergent and efficient synthetic pathways to reduce the number of steps required to produce complex derivatives, making them more accessible for large-scale production.

Deeper Elucidation of Mechanism of Action in Biological Systems

While derivatives of the furo[3,2-b]pyridine scaffold are known to inhibit various protein kinases, a deeper understanding of their precise mechanism of action is needed. researchgate.net Future investigations should include:

Target Identification and Validation: For new, active derivatives, identifying the specific biological targets is paramount. This can be achieved through techniques like chemical proteomics and genetic screening.

Binding Mode Analysis: Using methods such as X-ray crystallography to determine how these compounds bind to their target proteins. For example, some furo[3,2-b]pyridine inhibitors engage with the back pocket of kinases, which can enhance selectivity. researchgate.net

Cellular Pathway Analysis: Studying how these compounds affect cellular signaling pathways to understand their downstream biological effects. For example, some derivatives act as modulators of the Hedgehog signaling pathway, which is distinct from their kinase inhibition. researchgate.net

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Systematic SAR and SPR studies are essential for the rational design of more potent and selective molecules. researchgate.net By synthesizing and testing a library of related compounds, researchers can determine which structural features are critical for activity and which influence properties like solubility and metabolic stability. nih.gov

Key areas for future SAR/SPR studies include:

Kinase Selectivity: Understanding how different substituents on the furo[3,2-b]pyridine core influence selectivity for different kinases, such as CLKs, CDKs, and PIM kinases. mdpi.communi.cz

Physicochemical Properties: Correlating structural modifications with changes in properties like lipophilicity (clogP), which can impact anti-tuberculosis activity and metabolic clearance. nih.gov

Computational Modeling: Using in silico predictions to guide the synthesis of new analogs with improved druglikeness, bioavailability, and reduced toxicity. researchgate.net

Compound Series Key SAR Finding Impact on Activity Reference
CLK Kinase Inhibitors Modifications at the upper part of the molecule are possible; an acid group at position 12g was highly active.Maintained or improved IC50 values for CLK1, CLK2, and CLK4. mdpi.com
Bedaquiline Analogs Replacing naphthalene with furo[3,2-b]pyridine altered lipophilicity.Lower clogP values (more polar) showed more modest anti-TB activity. nih.gov
Pyrrolo[3,2-b]pyridine-3-carboxamides 4-fluorophenyl and 4-chlorophenyl substitutions showed significant activity.Potent anti-TB activity (3.12 µg/mL). researchgate.net

Development of New Therapeutic Agents

The furo[3,2-b]pyridine scaffold is a foundation for developing new drugs for a variety of diseases. researchgate.net this compound itself is used as a building block in the synthesis of potential therapeutic agents. patentorder.com Future research should focus on translating promising lead compounds into clinical candidates.

Potential therapeutic applications to explore further include:

Oncology: Developing selective kinase inhibitors for cancers where specific kinases like CLK, DNA-PK, or MALT1 are implicated. researchgate.netgoogle.comgoogle.com

Neurodegenerative Diseases: Investigating the potential of CLK inhibitors for treating conditions like Alzheimer's and Parkinson's disease. researchgate.net

Infectious Diseases: Expanding on work against Mycobacterium tuberculosis and exploring activity against other pathogens, including parasites that cause malaria. nih.govsmolecule.compatentorder.com

Immunological Disorders: Developing MALT1 inhibitors for diseases like lymphoma and autoimmune conditions such as rheumatoid arthritis and psoriasis. google.com

Novel Applications in Material Science

The unique electronic and structural properties of the furo[3,2-b]pyridine core suggest potential applications beyond medicine. Future research in material science could investigate:

Organic Electronics: Using furo[3,2-b]pyridine derivatives as building blocks for organic semiconductors, sensors, or components in photonic devices. evitachem.comsmolecule.com

Coordination Chemistry: Employing these compounds as ligands to form novel metal complexes. These complexes could have interesting catalytic or material properties.

Functional Materials: Designing materials that can respond to specific stimuli, which could be used in advanced sensor technology.

Advancements in Computational Design and Prediction

Computational tools are becoming increasingly integral to chemical research. Future advancements in this area will accelerate the discovery and optimization of this compound-based compounds.

Areas for development include:

Predictive Modeling: Enhancing computer-aided programs to more accurately predict the biological activity and potential targets of novel compounds, such as inhibitors of ABC transporters. nih.govacs.org

In Silico Screening: Performing large-scale virtual screening of compound libraries to identify new scaffolds and promising hit molecules before undertaking expensive and time-consuming synthesis. nih.gov

Toxicity and ADME Prediction: Using software to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicities (mutagenicity, tumorigenicity) of designed molecules, helping to prioritize candidates with better drug-like profiles. researchgate.net

Q & A

Q. Hazard Codes :

  • H315 : Causes skin irritation.
  • H319 : Causes serious eye irritation.
  • H335 : May cause respiratory irritation .

Which spectroscopic techniques are most effective for structural elucidation of this compound, and what key spectral markers should be identified?

Level: Basic
Answer:
For chloro-fused heterocycles:

  • ¹H/¹³C NMR : Look for aromatic proton signals (δ 7.0–8.5 ppm) and carbons adjacent to chlorine (deshielded to δ 120–135 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₇H₄ClNO, expected m/z 168.9924) .
  • IR Spectroscopy : Identify C-Cl stretching vibrations (550–650 cm⁻¹) and furan ring C-O-C asymmetric stretches (1250–1300 cm⁻¹) .

Validation Tip : Cross-reference with X-ray crystallography data (if available) to resolve ambiguities in regiochemistry .

How can researchers resolve discrepancies in reaction yields when synthesizing this compound under varying solvent conditions?

Level: Advanced
Answer:
Yield variations often arise from solvent polarity and coordination effects:

  • Polar solvents (DMF, DMSO) : Improve solubility of intermediates but may promote side reactions (e.g., hydrolysis of chlorinated intermediates) .
  • Non-polar solvents (THF, toluene) : Reduce side reactions but slow reaction kinetics due to poor solubility .

Q. Mitigation Strategies :

  • Optimize solvent mixtures (e.g., DMF/THF 1:1) to balance solubility and reactivity .
  • Monitor reaction progress via TLC or in-situ FTIR to detect byproducts early .

Case Study : A 20% yield increase was achieved for thieno[3,2-b]pyridine derivatives by switching from pure DMF to a DMF/THF blend .

What mechanistic insights explain the regioselectivity observed in cyclization reactions forming this compound derivatives?

Level: Advanced
Answer:
Regioselectivity is governed by:

  • Electronic Effects : Chlorine’s electron-withdrawing nature directs cyclization to the less electron-rich position (e.g., C7 in furopyridines) .
  • Steric Factors : Bulky substituents on precursors favor cyclization at sterically accessible sites .

Computational Support : DFT studies on analogous systems show that transition-state energy for C7 cyclization is 5–8 kcal/mol lower than alternative pathways .

Experimental Validation : Use isotopic labeling (e.g., ¹³C at suspected cyclization sites) to track bond formation via NMR .

What strategies optimize HPLC purity analysis for this compound, particularly when dealing with co-eluting impurities?

Level: Advanced
Answer:
Column Selection :

  • C18 reverse-phase columns (5 µm, 250 mm × 4.6 mm) with gradient elution (acetonitrile/water + 0.1% TFA) resolve polar impurities .

Q. Method Adjustments :

  • Temperature : Increase column temperature (35–40°C) to sharpen peaks .
  • Flow Rate : Reduce to 0.8 mL/min for better separation of closely eluting compounds .

Validation : Spike samples with synthetic impurities (e.g., dechlorinated byproducts) to confirm resolution .

Example : For 7-chlorothieno[3,2-b]pyridine, a 97% purity was achieved using a 30:70 acetonitrile/water gradient over 20 minutes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.